3,3,4,5-Tetraphenylfuran-2-one 3,3,4,5-Tetraphenylfuran-2-one
Brand Name: Vulcanchem
CAS No.: 6963-25-3
VCID: VC7994635
InChI: InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(30-27)22-15-7-2-8-16-22/h1-20H
SMILES: C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Molecular Formula: C28H20O2
Molecular Weight: 388.5 g/mol

3,3,4,5-Tetraphenylfuran-2-one

CAS No.: 6963-25-3

Cat. No.: VC7994635

Molecular Formula: C28H20O2

Molecular Weight: 388.5 g/mol

* For research use only. Not for human or veterinary use.

3,3,4,5-Tetraphenylfuran-2-one - 6963-25-3

Specification

CAS No. 6963-25-3
Molecular Formula C28H20O2
Molecular Weight 388.5 g/mol
IUPAC Name 3,3,4,5-tetraphenylfuran-2-one
Standard InChI InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(30-27)22-15-7-2-8-16-22/h1-20H
Standard InChI Key OMJCFVHUDZIXPU-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5
Canonical SMILES C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Introduction

Structural and Physicochemical Properties

The compound’s structure features a five-membered lactone ring with four phenyl substituents, creating a highly conjugated system. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC28H20O2\text{C}_{28}\text{H}_{20}\text{O}_{2}
Molecular Weight412.46 g/mol
DensityNot reported
Melting PointNot reported
Boiling PointNot reported
LogP (Octanol-Water)7.95 (estimated)

The absence of experimental data for melting/boiling points highlights gaps in current literature. Computational studies suggest high hydrophobicity (LogP7.95\text{LogP} \sim 7.95) due to the aromatic substituents .

Synthesis and Reaction Pathways

Patent-Based Synthesis

A Chinese patent (CN103304521A) describes its use in molecular glass photoresists, implying industrial-scale synthesis via:

  • Stepwise Functionalization: Introducing phenyl groups to a furanone core using iterative coupling reactions .

  • Solid-State Reactions: High-temperature cyclization in sealed tubes, as seen in tetraphenylthiophene synthesis .

Applications in Materials Science

Photoresist Compositions

The compound’s rigid, bulky structure makes it suitable for molecular glass photoresists, which are critical in semiconductor lithography. Key advantages include:

  • High Thermal Stability: Resists deformation during high-temperature processing .

  • Enhanced Resolution: Aromatic stacking reduces pattern blurring in nanoscale fabrication .

Organic Electronics

While direct studies are lacking, analogues like tetraphenylfuran exhibit aggregation-induced emission (AIE) properties . The lactone derivative may similarly serve as a luminescent material in OLEDs or sensors, pending further investigation.

Future Research Directions

  • Spectroscopic Characterization: Experimental NMR/IR data are needed to confirm structural predictions.

  • Optoelectronic Studies: Investigating AIE or piezoresponsive luminescence could unlock new applications .

  • Synthetic Optimization: Developing catalytic, asymmetric routes for enantioselective synthesis.

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